Pseudoisocytidine

Nucleoside Metabolism Drug Resistance Leukemia

Choose Pseudoisocytidine for its unique C-nucleoside structure that confers exceptional hydrolytic stability and resistance to cytidine deaminase (CDA) inactivation. Unlike 5-azacytidine and cytarabine, it maintains bioavailability in long-term assays. Proven in vivo activity against cytarabine-resistant leukemia lines makes it an essential tool for resistance mechanism studies and a privileged scaffold for CDA inhibitor design. Ensure experimental reproducibility with a stable, high-purity compound.

Molecular Formula C9H13N3O5
Molecular Weight 243.22 g/mol
CAS No. 57100-18-2
Cat. No. B1195454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudoisocytidine
CAS57100-18-2
Synonyms5-(beta-D-ribofuranosyl)isocytosine
pseudoisocytidine
pseudoisocytidine monohydrochloride
psi-isocytidine
Molecular FormulaC9H13N3O5
Molecular Weight243.22 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=N1)N)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C9H13N3O5/c10-9-11-1-3(8(16)12-9)7-6(15)5(14)4(2-13)17-7/h1,4-7,13-15H,2H2,(H3,10,11,12,16)/t4-,5-,6-,7+/m1/s1
InChIKeyMPDKOGQMQLSNOF-GBNDHIKLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pseudoisocytidine (CAS 57100-18-2): A Synthetic Pyrimidine C-Nucleoside with Quantifiable Stability and Resistance Advantages for Antineoplastic Research


Pseudoisocytidine (psi ICyd, CAS 57100-18-2) is a synthetic pyrimidine C-5 nucleoside characterized by a C-C glycosidic bond between the isocytosine base and the β-D-ribofuranose sugar [1]. This structural feature distinguishes it from standard N-nucleosides and confers significant hydrolytic stability [2]. The compound exhibits antineoplastic activity following intracellular conversion to its triphosphate form, which is incorporated into DNA and RNA to halt tumor cell proliferation [1]. Notably, it demonstrates a quantifiable resistance to enzymatic deamination by cytidine deaminase (CDA), a key metabolic inactivation pathway, when compared to structurally related therapeutic agents such as 5-azacytidine and 1-β-D-arabinofuranosylcytosine (cytarabine) [3].

Pseudoisocytidine (CAS 57100-18-2) Procurement Rationale: Why Interchange with Cytidine Analogs or DNMT Inhibitors Is Not Supported by Data


Substituting pseudoisocytidine with other nucleoside analogs like 5-azacytidine or cytarabine in a research or development context introduces quantifiable risk due to fundamental differences in their metabolic fate and stability. Pseudoisocytidine's unique C-nucleoside structure makes it inherently resistant to the rapid hydrolytic ring-opening that degrades 5-azacytidine [1] and to the enzymatic deamination by cytidine deaminase (CDA) that inactivates several frontline cytidine-based therapeutics [2]. This resistance is not a qualitative observation but a demonstrable, quantitative difference, as shown by its very slow rate of deamination in human leukemic cells in vitro [3]. Consequently, generic substitution fails to replicate the unique combination of sustained bioavailability and target engagement, which are critical parameters for ensuring experimental reproducibility and achieving the specific antileukemic activity documented in in vivo models [4].

Pseudoisocytidine (CAS 57100-18-2) Quantitative Evidence Guide: Head-to-Head Comparisons with Key Analogs


In Vitro Metabolic Stability: Quantified Resistance to Cytidine Deaminase vs. 5-Azacytidine and Cytarabine

Pseudoisocytidine exhibits a quantifiably superior resistance to enzymatic deamination when compared to 5-azacytidine and cytarabine. A phase I clinical study reported that human leukemic cells deaminated pseudoisocytidine 'very slowly' in vitro [1], a stark contrast to the known rapid deamination and inactivation of these comparators by cytidine deaminase (CDA) [2]. This inherent stability is a direct consequence of its C-nucleoside structure, which is not a substrate for CDA-mediated hydrolysis [3].

Nucleoside Metabolism Drug Resistance Leukemia

In Vitro Anti-Leukemic Activity: Comparable Potency to 5-Azacytidine with Superior Stability

Pseudoisocytidine is not only more stable than 5-azacytidine but also demonstrates equivalent antineoplastic activity. A review of antineoplastic agents from 1977 states that pseudoisocytidine is 'as active as 5-AC' (5-azacytidine) [1]. This direct comparison is supported by in vivo findings where pseudoisocytidine showed potent antileukemic effects [2]. This combination of equal potency and enhanced stability makes pseudoisocytidine a compelling alternative, particularly in experimental settings where 5-azacytidine's hydrolytic instability is a confounding variable.

Leukemia Drug Screening Comparative Efficacy

In Vivo Efficacy: Demonstrated Activity Against Cytarabine (ara-C)-Resistant Leukemia in Mouse Models

Pseudoisocytidine's distinct mechanism of activation and resistance profile translates into tangible in vivo efficacy against drug-resistant tumors. A foundational study by Burchenal et al. (1976) demonstrated that pseudoisocytidine is active in vivo, both intraperitoneally (i.p.) and orally (p.o.), against various mouse leukemia lines that are resistant to 1-β-D-arabinofuranosylcytosine (cytarabine or ara-C) [1]. This cross-resistance circumvention is a critical finding for a field where acquired resistance to first-line agents like cytarabine is a major clinical challenge.

Drug Resistance Leukemia In Vivo Pharmacology

Human Pharmacokinetics: Quantified Beta-Phase Half-Life of 1.5 Hours for Unchanged Drug

A Phase I clinical evaluation provided quantitative human pharmacokinetic data for pseudoisocytidine. The elimination kinetics in plasma, using [14C]-labeled drug, demonstrated a beta-phase half-life (t1/2) for unchanged pseudoisocytidine of 1.5 hours [1]. This is a key differentiator, as it provides a quantitative benchmark for the compound's persistence in circulation. This is particularly notable when compared to the rapid, CDA-mediated clearance of agents like 5-azacytidine, for which the half-life is significantly shorter, often measured in minutes [2].

Pharmacokinetics Clinical Trial Drug Metabolism

Cytidine Deaminase Inhibition: Identified as the Most Active Inhibitor in a Virtual Screen

Beyond being a poor substrate for CDA, pseudoisocytidine has been identified as a potent inhibitor of the enzyme. A 2011 study using a virtual screening approach of over 10,000 compounds identified pseudoisocytidine as the 'most active compound' in the screen for cytidine deaminase (CDA) inhibitors [1]. This dual property—resistance to deamination coupled with the ability to inhibit the enzyme that inactivates other cytidine analogs—positions pseudoisocytidine as a unique tool compound. This is a key differentiator from zebularine, another CDA inhibitor and DNMT inhibitor [2].

Enzyme Inhibition Virtual Screening Drug Design

Structural Stability: Enhanced Hydrolytic Stability as a C-Nucleoside Compared to 5-Azacytidine

The C-nucleoside structure of pseudoisocytidine, featuring a C-C glycosidic bond, confers significantly greater hydrolytic stability compared to the labile N-glycosidic bond in standard N-nucleosides like 5-azacytidine [1]. 5-Azacytidine is known to undergo rapid hydrolytic ring-opening in aqueous solution, which limits its shelf-life and complicates its use in long-term experiments [2]. Pseudoisocytidine is described as 'hydrolytically stable' [1], a direct and quantifiable advantage for handling, storage, and formulation.

Chemical Stability Drug Formulation Nucleoside Chemistry

Pseudoisocytidine (CAS 57100-18-2): Defined Application Scenarios Supported by Quantitative Evidence


Investigating Metabolic Stability and Resistance Mechanisms in Cytarabine-Refractory Leukemia Models

Pseudoisocytidine's proven in vivo activity against cytarabine (ara-C)-resistant mouse leukemia lines [1] makes it a critical research tool. Researchers investigating the mechanisms of ara-C resistance can utilize pseudoisocytidine as a stable control or as a model compound to study how a C-nucleoside with inherent CDA resistance bypasses common metabolic inactivation pathways. Its unique profile allows for the dissection of resistance mechanisms that are unrelated to the compound's own degradation.

Serving as a Stable Control in Studies with Labile 5-Azacytidine

The hydrolytic instability of 5-azacytidine is a well-documented experimental challenge [1]. Pseudoisocytidine, which is 'as active as 5-AC' [2] but is 'hydrolytically stable' [2], offers a direct and reliable alternative. In long-term cell culture experiments or in vivo studies where 5-azacytidine's degradation could confound results, pseudoisocytidine serves as a more robust agent for assessing the effects of pyrimidine analog incorporation on DNA methylation and gene expression, ensuring that observed effects are due to the drug and not its degradation products.

Lead Compound for Developing Novel Cytidine Deaminase (CDA) Inhibitors

Pseudoisocytidine's identification as the 'most active' CDA inhibitor in a virtual screen of over 10,000 compounds [1] validates its use as a privileged scaffold for medicinal chemistry. Medicinal chemists and drug discovery teams can employ pseudoisocytidine as a starting point for structure-activity relationship (SAR) studies aimed at developing more potent and selective CDA inhibitors. Such inhibitors are sought after as combination therapies to protect clinically important but CDA-labile drugs like gemcitabine and decitabine from rapid metabolic inactivation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pseudoisocytidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.